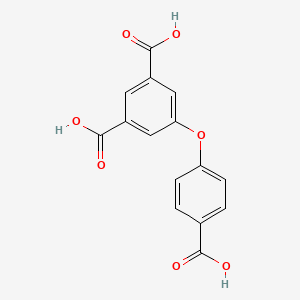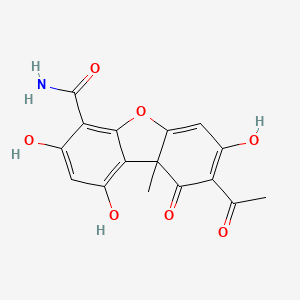
5-(4-Carboxyphenoxy)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-carboxyphenoxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to act as a bridging ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-(4-Carboxyphenoxy)isophthalic acid can be synthesized through a hydrothermal reaction. One common method involves reacting isophthalic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the carboxyphenoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis .
Biology: In biological research, this compound can be used as a building block for the development of new drugs and therapeutic agents. Its ability to form stable complexes with metal ions makes it useful in designing metal-based drugs .
Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its ability to bind to specific molecular targets can enhance the efficacy of certain treatments .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it valuable in developing high-performance materials .
Wirkmechanismus
The mechanism of action of 5-(4-Carboxyphenoxy)isophthalic acid involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can interact with specific molecular targets, influencing various biochemical pathways. For example, in drug delivery systems, the compound can enhance the solubility and stability of drugs, improving their bioavailability .
Vergleich Mit ähnlichen Verbindungen
Isophthalic acid: A precursor to 5-(4-Carboxyphenoxy)isophthalic acid, used in the production of polyesters and resins.
4-Hydroxybenzoic acid: Another precursor, commonly used in the synthesis of parabens and other esters.
Terephthalic acid: Similar in structure to isophthalic acid, used in the production of polyethylene terephthalate (PET).
Uniqueness: this compound is unique due to its ability to act as a bridging ligand in the formation of metal-organic frameworks and coordination polymers. This property makes it highly valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H10O7 |
|---|---|
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
5-(4-carboxyphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
RMILQYNYQUIGTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4e,6z,8s,9s,10e,12s,13r,14s,16r)-19-{[3-(Dimethylamino)propyl]amino}-13-Hydroxy-8,14-Dimethoxy-4,10,12,16-Tetramethyl-3,20,22-Trioxo-2-Azabicyclo[16.3.1]docosa-1(21),4,6,10,18-Pentaen-9-Yl Carbamate](/img/structure/B11930011.png)
![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)

![N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-4-azidobutanamide](/img/structure/B11930034.png)

![[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B11930044.png)



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)

